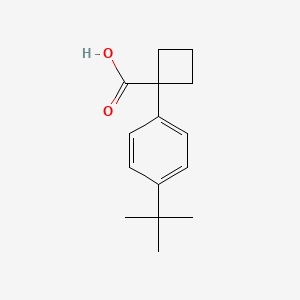

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid

Description

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at the 1-position of the cyclobutane ring and a 4-tert-butylphenyl substituent. The tert-butyl group on the phenyl ring introduces significant steric bulk and lipophilicity, which can enhance metabolic stability and influence intermolecular interactions in pharmaceutical or material science applications. Its structural rigidity and tailored substituents make it a candidate for drug discovery, particularly in designing conformationally constrained molecules or as a building block for advanced materials.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-14(2,3)11-5-7-12(8-6-11)15(13(16)17)9-4-10-15/h5-8H,4,9-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPWYYZPIAIQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

Substitution Reaction: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable cyclobutane derivative.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclobutane ring, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimized versions of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butylphenyl group can be further functionalized using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Research

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid has been studied for its potential pharmacological properties. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of cyclobutane carboxylic acids can exhibit anti-inflammatory effects. Studies have explored the modulation of inflammatory pathways, suggesting that this compound may influence cytokine production or inhibit specific enzymes involved in inflammation .

Material Science

The compound's structural stability and unique bonding characteristics make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

In polymer chemistry, this compound can serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve resilience against thermal degradation .

Organic Synthesis

This compound is valuable in organic synthesis as an intermediate for creating more complex molecules. Its functional groups allow for various reactions, including esterification and amidation.

Case Study: Synthesis of Novel Compounds

Research has documented the use of this compound in synthesizing novel compounds with potential applications in agrochemicals and pharmaceuticals. The ability to modify the cyclobutane ring opens pathways for creating diverse chemical entities .

Environmental Chemistry

The environmental impact of chemical compounds is increasingly scrutinized, and this compound is no exception. Studies are being conducted to assess its biodegradability and potential effects on ecosystems.

Case Study: Biodegradation Studies

Research aimed at understanding the degradation pathways of this compound indicates that it may undergo microbial degradation under specific conditions, suggesting potential applications in bioremediation strategies .

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Potential anti-inflammatory agent | Modulates inflammatory pathways |

| Material Science | Enhances polymer properties | Improves thermal stability |

| Organic Synthesis | Intermediate for complex molecule creation | Enables synthesis of diverse compounds |

| Environmental Chemistry | Assessing biodegradability | Undergoes microbial degradation |

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural features and properties of 1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid with related cyclobutane-carboxylic acid derivatives:

Physicochemical and Functional Differences

- Lipophilicity and Steric Effects : The tert-butylphenyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to smaller substituents like chlorophenyl (logP ~2.8) or methoxyphenyl (logP ~1.9). This enhances membrane permeability in drug candidates but may reduce aqueous solubility .

- Reactivity: Fluorinated derivatives (e.g., 3,3-difluorocyclobutane-1-carboxylic acid) exhibit increased electronegativity, altering acidity (pKa ~2.5 vs. ~3.0 for non-fluorinated analogs) and hydrogen-bonding capacity .

- Thermal Stability : Compounds with tert-butyl or halogen substituents (e.g., bromophenyl) demonstrate higher thermal stability, as evidenced by melting points (e.g., 80–82°C for chlorophenyl vs. ~100°C estimated for tert-butylphenyl analogs) .

Key Research Findings

- Conformational Restriction: Cyclobutane-based amino acids (e.g., (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid) demonstrate superior helix stabilization in peptides compared to larger cycloalkanes, highlighting the cyclobutane ring’s utility in bioconjugation .

- Crystallography : SHELX software has been critical in resolving cyclobutane derivatives’ crystal structures, confirming substituent-induced ring strain and bond angle distortions .

Biological Activity

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid (CAS No. 926247-18-9) is a chemical compound notable for its potential biological activities. This compound belongs to the class of cyclobutane carboxylic acids and has attracted attention due to its unique structural features, including a tert-butyl group that influences its lipophilicity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C15H20O2

- Molecular Weight : 236.33 g/mol

- Chemical Structure : The compound features a cyclobutane ring with a carboxylic acid functional group and a para-tert-butylphenyl substituent, which enhances its hydrophobic characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. While specific mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:

Research Findings

Recent studies have explored the biological implications of similar compounds. For instance, the presence of a tert-butyl group has been linked to increased lipophilicity, which can enhance membrane permeability and bioavailability in pharmacological applications .

Case Studies

-

Antimicrobial Screening :

- A study evaluated various analogs of cyclobutane carboxylic acids for their antimicrobial properties. Compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 2.0 µM to 21 µM against Mycobacterium tuberculosis, suggesting that modifications in the structure can significantly influence activity .

-

Cancer Cell Line Studies :

- Research on related cyclobutane derivatives indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and reactive oxygen species generation . Although direct studies on this compound are sparse, these findings highlight the potential for similar activity.

Comparison with Related Compounds

| Compound Name | MIC (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial, Anticancer potential |

| 4PP-2 (with similar tert-butyl substitution) | 2.0 | Antimicrobial against M. tuberculosis |

| Buclizine | 31 | Moderate effectiveness in cancer models |

Q & A

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology : Chiral HPLC with amylose-based columns (Chiralpak IA/IB) or enzymatic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess (ee). Circular Dichroism (CD) spectra validate configurations .

Data Contradictions and Resolutions

- Purity vs. Yield Trade-offs : reports 99.78% purity via HPLC but lower yields (65–72%) in cycloaddition routes, whereas electro-induced methods () achieve higher yields (78–85%) but require rigorous pH control. Multi-variate optimization resolves this .

- Steric Effects in Catalysis : The tert-butyl group hinders Pd-catalyzed cross-couplings in some studies but enhances selectivity in others. Steric maps (A-values) and Tolman cone angles guide catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.